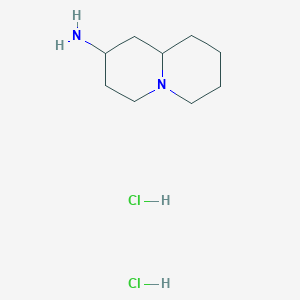

octahydro-1H-quinolizin-2-amine dihydrochloride

CAS No.: 2059954-86-6

Cat. No.: VC2972666

Molecular Formula: C9H20Cl2N2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059954-86-6 |

|---|---|

| Molecular Formula | C9H20Cl2N2 |

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2.2ClH/c10-8-4-6-11-5-2-1-3-9(11)7-8;;/h8-9H,1-7,10H2;2*1H |

| Standard InChI Key | PASKOSZIUCRTNW-UHFFFAOYSA-N |

| SMILES | C1CCN2CCC(CC2C1)N.Cl.Cl |

| Canonical SMILES | C1CCN2CCC(CC2C1)N.Cl.Cl |

Introduction

Chemical Identity and Basic Properties

Octahydro-1H-quinolizin-2-amine dihydrochloride is a fully saturated bicyclic alkaloid with well-defined chemical properties that make it an interesting subject for research in medicinal chemistry.

Identification and Molecular Characteristics

The compound is characterized by the following key identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 2059954-86-6 |

| Molecular Formula | C9H20Cl2N2 |

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine dihydrochloride |

| InChI | InChI=1S/C9H18N2/c10-8-4-6-11-5-2-1-3-9(11)7-8/h8-9H,1-7,10H2 |

| SMILES | C1CCN2CCC(CC2C1)N |

| Physical State | Solid |

The compound exhibits characteristics typical of dihydrochloride salts, including enhanced water solubility compared to its free base form, which makes it particularly useful for pharmaceutical research and development applications .

Structural Features

Octahydro-1H-quinolizin-2-amine dihydrochloride features a bicyclic core structure comprising a quinolizidine skeleton. This structure consists of a fully saturated (octahydro) configuration with an amine group at the 2-position, converted to a dihydrochloride salt. The quinolizidine scaffold includes a nitrogen atom at the bridgehead position, forming a 6,6-fused bicyclic system that contributes significantly to its conformational properties and biological activity profile.

The structural rigidity provided by the bicyclic framework creates a defined three-dimensional arrangement that impacts the compound's ability to interact with biological targets. This structural characteristic is particularly important when considering its potential applications in receptor-binding studies and drug development research .

Synthesis Methods and Approaches

The synthesis of octahydro-1H-quinolizin-2-amine dihydrochloride involves several methodologies, each with specific advantages depending on the research objectives and available resources.

Stereoselective Synthesis

The stereoselective synthesis of octahydro-1H-quinolizin-2-amine dihydrochloride is crucial for obtaining compounds with specific biological activities, as different stereoisomers may exhibit varying pharmacological profiles:

-

Chiral resolution techniques may be employed to separate enantiomers if the synthesis produces racemic mixtures.

-

Asymmetric synthesis protocols can be designed to preferentially form one stereoisomer over others, often utilizing chiral auxiliaries or catalysts.

-

Stereocontrolled reactions involving specific reaction conditions can lead to the desired stereochemical outcomes at critical steps in the synthesis .

Pharmacological Properties and Mechanisms

Octahydro-1H-quinolizin-2-amine dihydrochloride demonstrates several pharmacological properties that make it valuable for neurological and psychiatric research applications.

Receptor Interactions

The compound is known to interact with various neurotransmitter systems within the central nervous system, potentially acting as either an agonist or antagonist at specific receptors. Its bicyclic structure allows for spatial arrangements that facilitate binding to target receptors, influencing neurotransmission processes that are relevant to neurological and psychiatric conditions.

The specific receptor targets may include:

-

Serotonergic receptors - potentially modulating mood and anxiety responses

-

Dopaminergic receptors - possibly influencing reward pathways and motor function

-

Cholinergic receptors - potentially affecting memory and cognitive processes

These interactions highlight the compound's relevance to research on conditions such as depression, anxiety disorders, and cognitive impairment, though specific binding affinities and selectivity profiles require further characterization.

Structure-Activity Relationships

Structure-activity relationship studies involving quinolizidine derivatives suggest that minor modifications to the core structure can significantly impact biological activity. The positioning of the amine group, the degree of saturation in the bicyclic system, and the salt form all contribute to the compound's pharmacological profile and potential therapeutic applications .

Biological Activities and Research Applications

The biological activity profile of octahydro-1H-quinolizin-2-amine dihydrochloride and related compounds suggests several potential research applications.

Neurological and Psychiatric Research

Compounds related to octahydro-1H-quinolizin-2-amine dihydrochloride have demonstrated activity in preclinical models for various neurological and psychiatric conditions:

-

Depression and anxiety models - Quinolizidine derivatives have shown potential antidepressant and anxiolytic effects in preclinical studies, suggesting utility in research on mood disorders.

-

Cognitive enhancement research - The structural similarity to compounds that affect cholinergic neurotransmission suggests potential applications in research on memory and cognitive function.

-

Neuroprotective effects - Some quinolizidine alkaloids have demonstrated neuroprotective properties in experimental models, indicating potential relevance to neurodegenerative disorder research.

These applications make the compound valuable for researchers investigating novel therapeutic approaches to neurological and psychiatric disorders, though clinical applications would require extensive additional research and development.

Analytical Methods for Characterization

Researchers working with octahydro-1H-quinolizin-2-amine dihydrochloride require robust analytical methods for identification, purity assessment, and structural confirmation.

Spectroscopic Techniques

Several spectroscopic methods are applicable to the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - Both ¹H and ¹³C NMR can provide detailed structural information about the carbon-hydrogen framework and the positioning of the amine group.

-

Infrared (IR) Spectroscopy - Useful for identifying functional groups and confirming the presence of N-H stretching vibrations characteristic of the amine functionality.

-

Mass Spectrometry (MS) - Provides molecular weight confirmation and fragmentation patterns that can help verify structure.

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment and separation:

-

High-Performance Liquid Chromatography (HPLC) - Useful for purity analysis and potential separation of stereoisomers when paired with appropriate chiral columns.

-

Gas Chromatography (GC) - May be applicable for volatile derivatives of the compound.

-

Thin-Layer Chromatography (TLC) - Provides a simple method for reaction monitoring and purity screening.

These analytical approaches are crucial for ensuring the identity, purity, and structural integrity of octahydro-1H-quinolizin-2-amine dihydrochloride in research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume